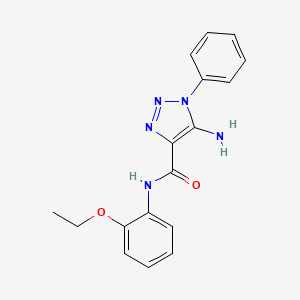

![molecular formula C20H22F3N5O2 B5545702 4-(4-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5545702.png)

4-(4-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}-2-pyrimidinyl)morpholine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 4-(4-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}-2-pyrimidinyl)morpholine involves multi-step reactions, including one-pot methods and the use of specific reagents such as SnAP for transforming aldehydes into N-unprotected piperazines and morpholines. Notably, these processes allow for the preparation of mono- and disubstituted N-heterocycles efficiently under mild conditions (Luescher, Bode, 2014).

Molecular Structure Analysis

The molecular structure of related compounds features complex three-dimensional arrangements, confirmed through techniques like X-ray crystallography. These structures are crucial for understanding the compound's reactivity and interaction with biological targets. For instance, the crystal structure of a related compound demonstrated its molecular conformation and interactions within the crystal lattice, contributing to the stability of the structure (Aydın et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving this class of compounds are diverse, ranging from pyrolysis to nucleophilic substitution, and are significantly influenced by the molecular structure. For example, the pyrolysis of 4-aryl-5-morpholino-v-triazolines leads to the formation of morpholinopyrroles, highlighting the role of solvent dipole moment in the reaction outcome (Pocar, Trimarco, Bombieri, 1998).

Applications De Recherche Scientifique

Synthesis and Characterization

Researchers have synthesized various derivatives incorporating morpholine and piperazine moieties due to their significance in medicinal chemistry and material science. For instance, a study described the synthesis and characterization of novel dihydropyrimidinone derivatives containing piperazine/morpholine moiety, demonstrating an efficient and straightforward method yielding compounds with potential biological activities (Bhat et al., 2018). Similarly, the synthesis of benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural products highlighted the creation of new compounds with anti-inflammatory and analgesic properties, including derivatives with piperazine or morpholine substituents (Abu‐Hashem et al., 2020).

Biological and Medicinal Applications

The incorporation of morpholine and piperazine rings into molecular structures is a common strategy to enhance the biological activity of pharmaceutical compounds. For example, derivatives of 2-amino-1H-benzimidazole, including morpholine and piperazine analogs, showed significant antiproliferative activity against various cancer cell lines, indicating their potential as cancer therapeutics (Nowicka et al., 2015). Another study focused on the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives, revealing that compounds with morpholine or methyl piperazine substitutions exhibited good to moderate activities against test microorganisms (Bektaş et al., 2010).

Chemical and Material Science Research

Morpholine and piperazine derivatives are also explored for their applications in material science and as intermediates in organic synthesis. Research into the chemoselective N-heterocyclic carbene-catalyzed cross-benzoin reactions demonstrated the utility of morpholinone- and piperidinone-derived triazolium salts in catalyzing reactions between aliphatic and aromatic aldehydes, showcasing their role in synthetic chemistry (Langdon et al., 2014).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

[4-(2-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]-[2-(trifluoromethyl)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22F3N5O2/c21-20(22,23)16-4-2-1-3-15(16)18(29)27-9-7-26(8-10-27)17-5-6-24-19(25-17)28-11-13-30-14-12-28/h1-6H,7-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISZFMZKMWUSMGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC(=NC=C2)N3CCOCC3)C(=O)C4=CC=CC=C4C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22F3N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(2-Morpholinopyrimidin-4-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methylphenyl)-N-(2-oxo-2-{2-[4-(3-thietanyloxy)benzylidene]hydrazino}ethyl)benzenesulfonamide](/img/structure/B5545622.png)

![(1S*,5R*)-6-[(4-fluorophenoxy)acetyl]-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5545634.png)

![N-[4-(4-methyl-1-piperazinyl)benzyl]-4-(4-morpholinyl)benzamide](/img/structure/B5545646.png)

![N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5545687.png)

![7,7-dimethyl-4-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B5545690.png)

![methyl 2-imino-10-methyl-5-oxo-1-propyl-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B5545693.png)

![N-(4-chlorophenyl)-N-[4-(4-methyl-1-piperazinyl)-4-oxobutyl]methanesulfonamide](/img/structure/B5545698.png)

![2-methyl-9-[(5-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-4-phenyl-2,9-diazaspiro[5.5]undecane](/img/structure/B5545714.png)

![(3S*,4R*)-N,N-dimethyl-1-[(3-phenyl-4-isoxazolyl)carbonyl]-4-propyl-3-pyrrolidinamine](/img/structure/B5545721.png)